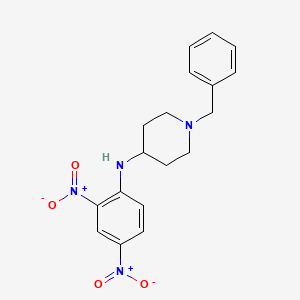

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECHEQIQHWYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine primarily targets the chemokine receptor CCR5, which is crucial for the entry of HIV-1 into host cells. The compound forms a strong salt bridge with the receptor, effectively blocking HIV-1 entry and preventing infection. This mechanism positions it as a potential therapeutic agent for HIV treatment, particularly for individuals with specific genetic backgrounds (e.g., CCR5Δ32 homozygous individuals) who are resistant to certain strains of the virus.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- HIV Research : As mentioned, its ability to inhibit CCR5 makes it a candidate for developing new antiviral therapies.

- Drug Development : The compound serves as a precursor in synthesizing more complex molecules aimed at treating various diseases.

Biological Studies

- Enzyme Inhibition : The compound is utilized in studies examining its effects on enzyme activity, particularly in relation to neurotransmitter transporters.

- Receptor Binding Studies : It aids in understanding receptor-ligand interactions and the pharmacodynamics of similar compounds.

Material Science

- Synthesis of New Materials : Its chemical properties allow it to be used in developing new materials with specific functional characteristics.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- HIV Entry Inhibition : A study demonstrated that this compound effectively prevents HIV-1 from entering T-cells by blocking CCR5. This was verified through both in vitro assays and animal models.

- Synthesis and Characterization : Researchers synthesized this compound using various methods and characterized its pharmacokinetics and biochemical pathways. The findings suggest that modifications to its structure can enhance its inhibitory effects on HIV .

- Antioxidant Properties : While primarily studied for its antiviral capabilities, related compounds have shown antioxidant properties that could be beneficial in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine can be compared with other similar compounds such as:

1-Benzyl-N-(4-(diethylamino)benzyl)piperidin-4-amine: This compound has a similar piperidine structure but with different substituents, leading to distinct chemical and biological properties.

N-Benzyl-5-(2,4-dinitrophenyl)-1,3,4-thiadiazol-2-amine: Another compound with a dinitrophenyl group, but with a thiadiazole ring instead of a piperidine ring.

Biological Activity

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a dinitrophenyl moiety. The presence of the nitro groups significantly influences its biological properties, including its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor function. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- In Vitro Studies : A study evaluating various derivatives of piperidine compounds found that this compound exhibited significant AChE inhibitory activity compared to other derivatives . This activity was linked to improvements in cognitive function in animal models.

- Neuroprotective Effects : Research indicated that compounds similar to this compound showed reduced cell toxicity in neuroblastoma cells exposed to amyloid-beta (Aβ) aggregates, suggesting a protective role against Alzheimer’s pathology .

- Metal Chelation Studies : The ability of this compound to chelate metal ions like Cu(II) and Zn(II) was demonstrated in several studies, which may play a crucial role in mitigating metal-induced neurotoxicity .

Comparative Analysis

When compared with other piperidine derivatives, this compound stands out due to its dual mechanism involving both AChE inhibition and metal ion chelation. This dual action enhances its potential as a therapeutic agent for neurodegenerative diseases.

| Compound | AChE Inhibition | Metal Chelation | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Yes | Yes |

| N-benzylpiperidine | Moderate | No | Limited |

| Benzylpropargylamine | Low | Yes | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.